

Meldola's Blue: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Meldola blue*

Cat. No.: *B120591*

[Get Quote](#)

An In-depth Review of the Phenoxazine Dye in Scientific Applications

Abstract

Meldola's blue, a cationic phenoxazine dye, has emerged as a versatile and valuable tool in various scientific research and development domains. Its unique electrochemical and photophysical properties have led to its widespread application as a redox indicator, a sensitive probe for biological staining, and a critical component in the fabrication of biosensors. This technical guide provides a comprehensive overview of Meldola's blue, with a focus on its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of Meldola's blue in their work.

Chemical and Physical Properties

Meldola's blue, also known as Basic Blue 6, is a dark green to black crystalline solid.^{[1][2]} It is soluble in water and ethanol.^[1] The chemical and physical properties of Meldola's blue are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{18}H_{15}ClN_2O \cdot 0.5ZnCl_2$	[1]
Molecular Weight	378.9 g/mol	[3]
CAS Number	7057-57-0	
Appearance	Dark green to black powder	
Solubility	Soluble in water and ethanol	
Absorption Maximum (λ_{max}) in H_2O	570 ± 3 nm	

Core Applications in Research

Meldola's blue has demonstrated significant utility in three primary areas of scientific research: as a redox indicator, for biological staining, and as an electron mediator in biosensors.

Redox Indicator

Meldola's blue functions as a redox indicator, exhibiting a distinct color change in response to varying electrochemical potentials. This property makes it a valuable tool for monitoring redox reactions and determining the endpoint of titrations.

While a specific standardized protocol for using Meldola's blue in a general redox titration is not widely documented, a general procedure can be adapted from protocols for other redox indicators like methylene blue. The following is a generalized protocol:

- Preparation of the Indicator Solution: Prepare a 0.1% (w/v) solution of Meldola's blue in distilled water or ethanol.
- Titration Setup:
 - Fill a burette with the titrant solution (an oxidizing or reducing agent).
 - Place the analyte solution in a flask or beaker with a magnetic stirrer.

- **Addition of Indicator:** Add a few drops of the Meldola's blue indicator solution to the analyte. The solution should assume the color of the oxidized or reduced form of the dye, depending on the initial redox potential of the analyte.
- **Titration:** Slowly add the titrant to the analyte solution while continuously stirring.
- **Endpoint Detection:** The endpoint of the titration is reached when a sharp and permanent color change is observed, indicating a shift in the redox potential of the solution. The specific color change will depend on the direction of the titration (oxidative or reductive).

Biological Staining

Meldola's blue is an effective stain for biological specimens, particularly for visualizing nucleic acids. It has been employed in the cytochemical demonstration of dehydrogenases in leukocytes, where it enhances the visualization of enzyme activity.

This protocol is adapted from studies on the cytochemical demonstration of leukocyte dehydrogenases:

- **Sample Preparation:** Prepare fresh blood smears and allow them to air dry.
- **Incubation Medium Preparation:**
 - Prepare a suitable buffer solution (e.g., phosphate buffer) at the optimal pH for the dehydrogenase of interest.
 - Add the substrate for the specific dehydrogenase (e.g., succinate for succinate dehydrogenase).
 - Add a tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) which will be reduced to a colored formazan.
 - Add Meldola's blue to the incubation medium to act as an intermediate electron carrier.
- **Staining Procedure:**
 - Incubate the blood smears in the prepared medium at 37°C for a specific period.

- Rinse the slides gently with distilled water.
- Counterstain if necessary (e.g., with a nuclear stain like Nuclear Fast Red).
- Microscopic Examination: Mount the slides with a suitable mounting medium and observe under a light microscope. The sites of dehydrogenase activity will be indicated by the deposition of the colored formazan.

Electron Mediator in Biosensors

A significant application of Meldola's blue is its role as an electron mediator in the development of amperometric biosensors. It facilitates the transfer of electrons between the active site of an enzyme and the electrode surface, allowing for the sensitive detection of various analytes.

Meldola's blue is widely used in biosensors for the detection of reduced nicotinamide adenine dinucleotide (NADH), a key coenzyme in many enzymatic reactions.

This protocol describes the electropolymerization of Meldola's blue onto a screen-printed carbon electrode (SPCE) for NADH detection:

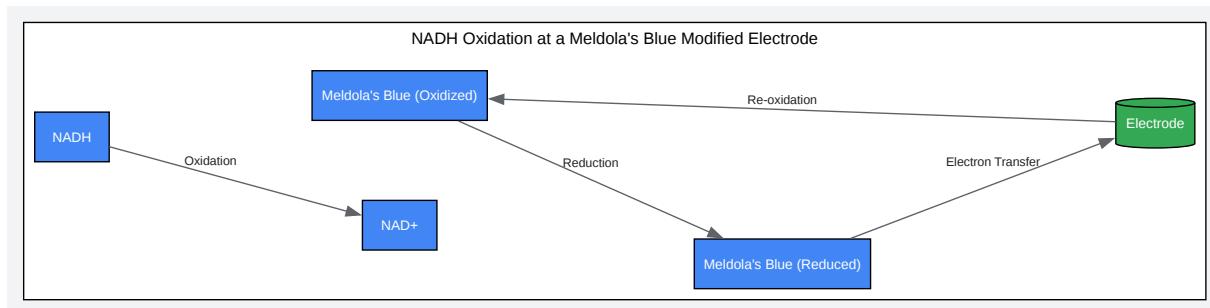
- Electrode Preparation:
 - Use a commercially available screen-printed carbon electrode.
- Electropolymerization of Meldola's Blue:
 - Prepare a solution of Meldola's blue in a suitable buffer (e.g., phosphate buffer).
 - Perform cyclic voltammetry on the SPCE in the Meldola's blue solution. A typical potential range is from -0.6 V to +1.4 V (vs. Ag/AgCl reference electrode).
 - Repeat the cyclic voltammetry for a number of cycles to form a stable polymer film of poly(Meldola's blue) on the electrode surface.
- NADH Detection:
 - The modified electrode can then be used for the amperometric detection of NADH.

- Apply a constant potential (e.g., 0 V vs. Ag/AgCl) to the electrode in a buffer solution containing the sample.
- The current generated upon the addition of NADH is proportional to its concentration.

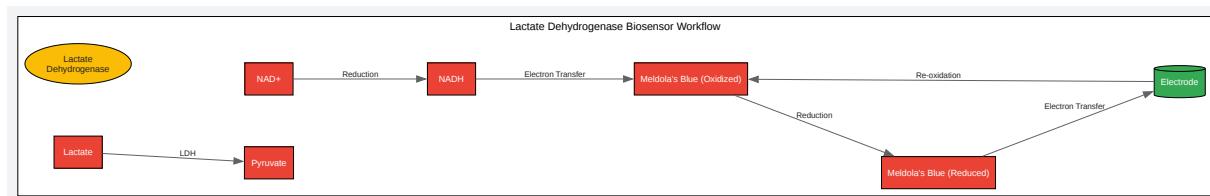
Meldola's blue is a key component in lactate biosensors, which are important for clinical diagnostics and food analysis. These biosensors typically utilize the enzyme lactate dehydrogenase (LDH).

This protocol outlines the construction of a lactate biosensor using a Meldola's blue-modified screen-printed carbon electrode:

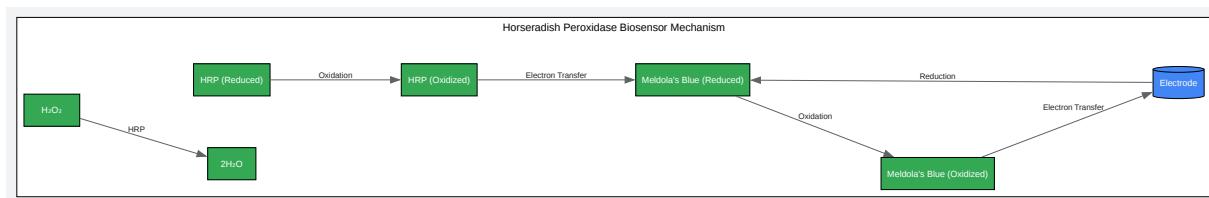
- Electrode Modification:
 - Modify a screen-printed carbon electrode with Meldola's blue, for instance, by incorporating Meldola's Blue-Reinecke salt into the carbon ink during the screen-printing process.
- Enzyme Immobilization:
 - Prepare a solution containing lactate dehydrogenase (LDH) and NAD⁺.
 - Coat the working area of the Meldola's blue-modified electrode with the enzyme solution.
 - Allow the enzyme layer to dry.
 - Optionally, a protective membrane (e.g., cellulose acetate) can be applied over the enzyme layer.
- Lactate Measurement:
 - The biosensor can be used in a flow injection analysis system or for batch measurements.
 - Apply a low operating potential (e.g., +0.05 V vs. Ag/AgCl).
 - Introduce the sample containing lactate. The enzymatic reaction produces NADH, which is then detected at the modified electrode, generating a current proportional to the lactate concentration.


Meldola's blue can also mediate electron transfer in biosensors for hydrogen peroxide (H_2O_2), often in conjunction with the enzyme horseradish peroxidase (HRP).

This protocol describes the fabrication of a carbon paste electrode modified with Meldola's blue and HRP:


- Carbon Paste Preparation:
 - Thoroughly mix graphite powder with a pasting liquid (e.g., paraffin oil).
 - Incorporate horseradish peroxidase (HRP) and Meldola's blue into the carbon paste mixture.
- Electrode Fabrication:
 - Pack the modified carbon paste into an electrode body.
 - Smooth the electrode surface.
- Hydrogen Peroxide Detection:
 - Use the modified electrode for the amperometric detection of H_2O_2 .
 - Apply a suitable negative potential (e.g., -0.1 V vs. Ag/AgCl).
 - The reduction of H_2O_2 at the electrode, mediated by HRP and Meldola's blue, generates a current that is proportional to the H_2O_2 concentration.

Signaling Pathways and Experimental Workflows


The functionality of Meldola's blue in biosensors relies on its ability to efficiently shuttle electrons between the enzymatic reaction and the electrode surface. The following diagrams, generated using the DOT language, illustrate these pathways.

[Click to download full resolution via product page](#)

Caption: Electron transfer mechanism for NADH oxidation.

[Click to download full resolution via product page](#)

Caption: Workflow of a lactate biosensor.

[Click to download full resolution via product page](#)

Caption: Electron transfer in an H₂O₂ biosensor.

Quantitative Data Summary

The following tables summarize the key quantitative data for Meldola's blue in its various applications.

Table 1: Photophysical Properties

Parameter	Value	Reference
Absorption Maximum (λ_{max}) in H ₂ O	570 \pm 3 nm	
Molar Extinction Coefficient (ϵ)	Data not available	
Fluorescence Quantum Yield (Φ_F)	Data not available	

Table 2: Electrochemical Properties

Parameter	Value	Conditions	Reference
Redox Potential Window	-400 mV to -600 mV	vs. Ag/AgCl 3M NaCl on glassy carbon electrode	
Electropolymerization Potential Range	-0.6 V to +1.4 V	vs. Ag/AgCl in cyclic voltammetry	

Table 3: Biosensor Performance

Analyte	Biosensor Configuration	Linear Range	Detection Limit	Operating Potential	Reference
NADH	Poly(Meldola's blue) on SPCE	-	2.5×10^{-6} mol/L	0 V vs. Ag/AgCl	
Lactate	LDH/Meldola's Blue- Reinecke Salt on SPCE	0.55 - 10 mM	0.55 mM	+0.05 V vs. Ag/AgCl	
Hydrogen Peroxide	HRP/Meldola's Blue in carbon paste	2.5×10^{-4} to 5×10^{-3} mol/L	8.5×10^{-5} mol/L	-0.1 V vs. Ag/AgCl	

Conclusion

Meldola's blue is a robust and versatile phenoxazine dye with significant applications in scientific research. Its utility as a redox indicator, a biological stain, and particularly as an electron mediator in biosensors for clinically and industrially relevant analytes, is well-established. This guide has provided a consolidated resource of its properties, applications, and detailed methodologies to aid researchers in harnessing the full potential of this valuable chemical tool. Further research to quantify its molar extinction coefficient and fluorescence quantum yield would be beneficial for expanding its applications in quantitative spectroscopic and imaging techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsavers.com [chemsavers.com]
- 2. americanelements.com [americanelements.com]
- 3. dawnscientific.com [dawnscientific.com]
- To cite this document: BenchChem. [Meldola's Blue: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120591#meldola-blue-as-a-phenoxazine-dye-in-research\]](https://www.benchchem.com/product/b120591#meldola-blue-as-a-phenoxazine-dye-in-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

